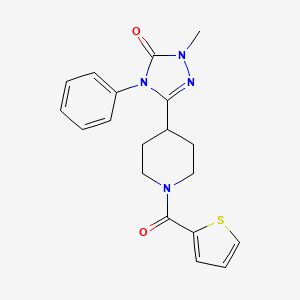
1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4OS with a molecular weight of approximately 372.49 g/mol. The structure features a triazole ring that is known for its pharmacological significance, particularly in antifungal and anticancer applications.
Antifungal Activity
Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents. The compound's structure allows it to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Candida albicans | 8 µg/mL |
| Triazole B | Aspergillus niger | 16 µg/mL |
| 1-Methyl-4-phenyl... | Candida glabrata | 4 µg/mL |
In a comparative study, the compound showed significant activity against Candida glabrata, with an MIC of 4 µg/mL, indicating its potential as an effective antifungal agent .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cells by activating caspase pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 6.2 | Caspase activation |
| MCF-7 (Breast) | 27.3 | Cell cycle arrest |
| HeLa (Cervical) | 15.0 | Apoptosis induction |
The compound exhibited an IC50 value of 6.2 µM against HCT-116 colon cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiophene and piperidine moieties can enhance biological activity. The presence of electron-donating groups on the phenyl ring has been correlated with increased potency against both fungal and cancer cell lines.
Case Studies
A notable study published in Wiley Online Library evaluated various triazole derivatives, including our compound, for their antifungal and anticancer effects. The findings suggest that compounds with similar structural features consistently exhibit potent biological activities .
特性
IUPAC Name |
2-methyl-4-phenyl-5-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-21-19(25)23(15-6-3-2-4-7-15)17(20-21)14-9-11-22(12-10-14)18(24)16-8-5-13-26-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDGHVMEOJLAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














